molecular formula C14H19N B12587258 1-[2-(4-Ethenylphenyl)ethyl]pyrrolidine CAS No. 496786-03-9

1-[2-(4-Ethenylphenyl)ethyl]pyrrolidine

Cat. No.: B12587258
CAS No.: 496786-03-9
M. Wt: 201.31 g/mol
InChI Key: LMAFWBCYAPNOFK-UHFFFAOYSA-N
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Description

1-[2-(4-Ethenylphenyl)ethyl]pyrrolidine is an organic compound with the molecular formula C14H19N and a molecular weight of 201.31 g/mol It is characterized by the presence of a pyrrolidine ring attached to a 4-ethenylphenyl group via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-ethenylphenyl)ethyl]pyrrolidine typically involves the reaction of 4-ethenylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Ethenylphenyl)ethyl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(4-Ethenylphenyl)ethyl]pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-ethenylphenyl)ethyl]pyrrolidine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-[2-(4-Ethylphenyl)ethyl]pyrrolidine: Similar structure but with an ethyl group instead of an ethenyl group.

    1-[2-(4-Methylphenyl)ethyl]pyrrolidine: Contains a methyl group on the phenyl ring instead of an ethenyl group.

    1-[2-(4-Phenyl)ethyl]pyrrolidine: Lacks the ethenyl group, having only a phenyl group attached.

Uniqueness

1-[2-(4-Ethenylphenyl)ethyl]pyrrolidine is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential for further functionalization. This structural feature differentiates it from other similar compounds and expands its range of applications in various fields .

Properties

CAS No.

496786-03-9

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

1-[2-(4-ethenylphenyl)ethyl]pyrrolidine

InChI

InChI=1S/C14H19N/c1-2-13-5-7-14(8-6-13)9-12-15-10-3-4-11-15/h2,5-8H,1,3-4,9-12H2

InChI Key

LMAFWBCYAPNOFK-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CCN2CCCC2

Origin of Product

United States

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